

An In-depth Technical Guide to 6-Bromo-3-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-3-hydroxyquinolin-2(1H)-one

Cat. No.: B1377043

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This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the potential biological significance of **6-Bromo-3-hydroxyquinolin-2(1H)-one**. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

6-Bromo-3-hydroxyquinolin-2(1H)-one is a halogenated derivative of the quinolinone scaffold, a core structure found in numerous biologically active compounds. The physicochemical properties of this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₆ BrNO ₂	[1]
Molecular Weight	240.06 g/mol	[1]
IUPAC Name	6-bromo-3-hydroxyquinolin-2(1H)-one	[1]
CAS Number	1379330-67-2	[1]
Canonical SMILES	O=C1NC2=C(C=C(Br)C=C2)C=C1O	[1]

Note: Properties for the closely related isomer, 6-Bromo-4-hydroxyquinolin-2(1H)-one, include a predicted XLogP3 of 1.4 and a complexity of 264.[2][3]

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for **6-Bromo-3-hydroxyquinolin-2(1H)-one** is not readily available in the provided search results, a plausible route can be adapted from established methods for similar quinolinone structures, such as the synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one.[4] The following protocol outlines a proposed synthetic pathway.

2.1. Principle

The proposed synthesis is a multi-step process beginning with the condensation of a substituted aniline with a malonic acid equivalent, followed by a thermally-induced cyclization to form the quinolinone ring system. This approach is a variation of the Gould-Jacobs reaction.

2.2. Materials and Reagents

- 4-Bromoaniline
- Diethyl malonate
- Sodium methoxide
- Diphenyl ether
- Dowtherm A (or similar high-boiling point solvent)
- Ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography

- Standard laboratory glassware and apparatus

2.3. Step-by-Step Procedure

- Condensation:
 - In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1 eq.) in a minimal amount of a suitable solvent like toluene.
 - Add diethyl malonate (1.1 eq.) and a catalytic amount of a base such as sodium methoxide.
 - Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
- Work-up and Isolation of Intermediate:
 - Neutralize the mixture with a dilute solution of HCl.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous $MgSO_4$, and concentrate under reduced pressure to yield the crude intermediate, diethyl 2-((4-bromophenyl)amino)maleate.
- Cyclization:
 - Add the crude intermediate to a high-boiling point solvent such as diphenyl ether or Dowtherm A in a flask fitted with a distillation apparatus.
 - Heat the mixture to a high temperature (typically 240-260 °C). The ethanol formed during the cyclization will distill off.
 - Maintain this temperature for 30-60 minutes.
 - Monitor the reaction by TLC until the starting material is consumed.

- Purification:
 - Allow the mixture to cool, which should cause the product to precipitate.
 - Collect the solid by vacuum filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
 - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain pure **6-Bromo-3-hydroxyquinolin-2(1H)-one**.

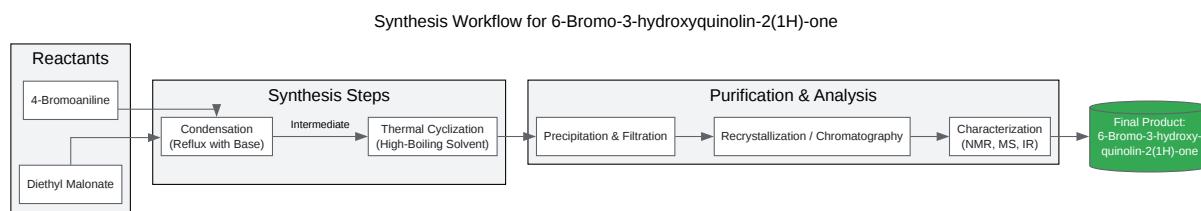
2.4. Characterization

The final product should be characterized by standard analytical techniques:

- ^1H NMR and ^{13}C NMR: To confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight.
- Infrared (IR) Spectroscopy: To identify functional groups.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of **6-Bromo-3-hydroxyquinolin-2(1H)-one**.



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Caption: Proposed synthetic route for **6-Bromo-3-hydroxyquinolin-2(1H)-one**.

Potential Biological Activity and Therapeutic Relevance

The quinolinone core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. While specific studies on **6-Bromo-3-hydroxyquinolin-2(1H)-one** are limited, the broader class of quinolinones has shown significant therapeutic potential.

- **Antibacterial and Antifungal Activity:** Many quinolinone derivatives have been investigated for their antimicrobial properties. For instance, related quinazolinone compounds have demonstrated high activity against various bacterial strains, including *Staphylococcus aureus* and *Escherichia coli*.
- **Anticancer Properties:** The quinolinone structure is a key component of several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the disruption of microtubule formation.
- **Anti-inflammatory Effects:** Some quinolinone analogues have shown potential as anti-inflammatory agents. A study on 6-bromo-3-methylquinoline analogues highlighted their role as inhibitors of prostaglandin F2 α , which is associated with inflammation and preterm labor.
- **Enzyme Inhibition:** The nitrogen-containing heterocyclic structure of quinolinones makes them suitable candidates for enzyme inhibitors. They have been explored as inhibitors for enzymes such as chymase and matrix metalloproteinases (MMPs).

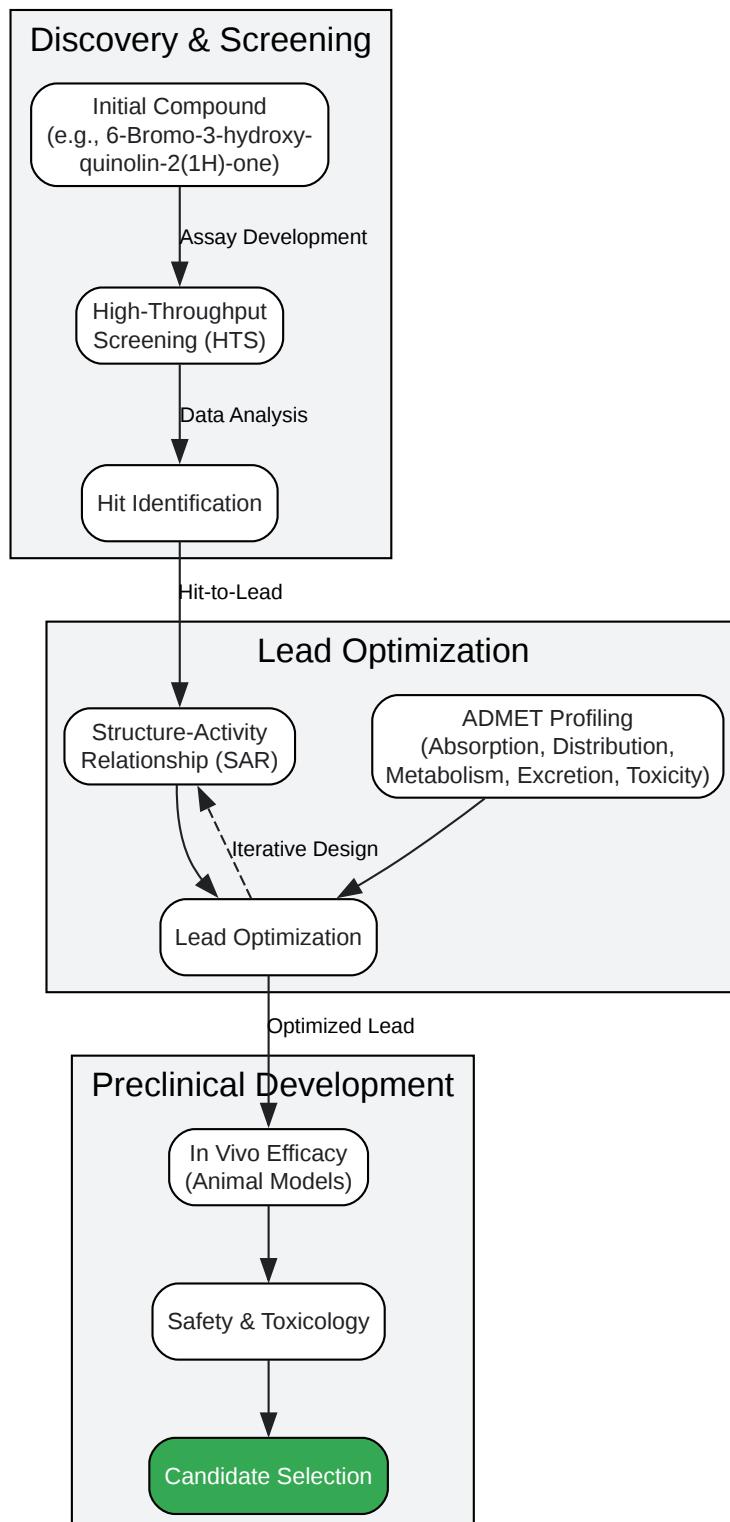
Given these precedents, **6-Bromo-3-hydroxyquinolin-2(1H)-one** represents a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology, infectious diseases, and inflammatory disorders.

Conceptual Drug Discovery Workflow

The development of a novel compound like **6-Bromo-3-hydroxyquinolin-2(1H)-one** into a therapeutic agent follows a structured, multi-stage process. The diagram below outlines a

conceptual workflow for lead compound optimization and biological screening.

Conceptual Drug Discovery Workflow



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